4-hydroxy-3-[N-(2-hydroxynaphthalen-1-yl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one
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Overview
Description
4-hydroxy-3-[N-(2-hydroxynaphthalen-1-yl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one is a complex organic compound that has garnered significant interest in the fields of chemistry and biology This compound is known for its unique structural features, which include a quinoline core, a phenyl group, and a naphthalene moiety
Preparation Methods
The synthesis of 4-hydroxy-3-[N-(2-hydroxynaphthalen-1-yl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one can be achieved through a multi-component reaction involving β-naphthol, an aldehyde, and a pyrazolone derivative. One efficient method involves the use of ammonium acetate as a catalyst under normal heating conditions . This one-pot synthesis is advantageous due to its simplicity, high yields, and mild reaction conditions. The reaction typically proceeds as follows:
- β-naphthol is reacted with an aldehyde and a pyrazolone derivative in the presence of ammonium acetate.
- The mixture is heated to facilitate the condensation reaction, leading to the formation of the desired product.
Chemical Reactions Analysis
4-hydroxy-3-[N-(2-hydroxynaphthalen-1-yl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and naphthalene moieties. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines and thiols.
Scientific Research Applications
4-hydroxy-3-[N-(2-hydroxynaphthalen-1-yl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one has a wide range of applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
4-hydroxy-3-[N-(2-hydroxynaphthalen-1-yl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one can be compared with other similar compounds, such as:
N-(4-hydroxy-3-mercaptonaphthalen-1-yl)amides: These compounds also exhibit significant biological activities, including antiangiogenic and anticancer properties.
N2,N6-bis(2-(2-hydroxynaphthalen-1-yl)phenyl)pyridine-2,6-dicarboxamide: This compound exhibits unique fluorescence properties and is used as a fluorescent probe for detecting metal ions.
The uniqueness of this compound lies in its combination of a quinoline core with a naphthalene moiety, which imparts distinct chemical reactivity and biological activities.
Properties
Molecular Formula |
C27H20N2O3 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
4-hydroxy-3-[N-(2-hydroxynaphthalen-1-yl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one |
InChI |
InChI=1S/C27H20N2O3/c1-17(28-25-20-12-6-5-9-18(20)15-16-23(25)30)24-26(31)21-13-7-8-14-22(21)29(27(24)32)19-10-3-2-4-11-19/h2-16,30-31H,1H3 |
InChI Key |
BYPIXHGNXBSPAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=C(C=CC2=CC=CC=C21)O)C3=C(C4=CC=CC=C4N(C3=O)C5=CC=CC=C5)O |
Origin of Product |
United States |
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